3-Chloro-4-methoxyphenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves regiospecific reactions, where the positioning of substituents on the aromatic ring is critical. For example, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid demonstrated the importance of regioisomer identification through spectroscopic techniques, which was ultimately determined by single-crystal X-ray analysis (Kumarasinghe, Hruby, & Nichol, 2009). Additionally, the use of disulfonic acid imidazolium chloroaluminate as a new acidic and heterogeneous catalyst has been applied for the efficient synthesis of related compounds, showcasing the adaptability of synthetic methods in producing 4-methoxyphenyl derivatives (Moosavi‐Zare et al., 2013).
Molecular Structure Analysis
The molecular structures of boronic acids, including those related to 3-Chloro-4-methoxyphenylboronic acid, are often characterized by their ability to form hydrogen-bonded dimers and display various conformational isomers. For example, crystal structures of 4-halophenylboronic acids revealed the significance of -B(OH)2 conformations and their role in crystal packing, highlighting the structural versatility of these compounds (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Chemical Reactions and Properties
3-Chloro-4-methoxyphenylboronic acid participates in various chemical reactions, notably in Suzuki-Miyaura coupling, which is a pivotal reaction in the formation of carbon-carbon bonds. A study demonstrated the efficacy of a nickel(II) complex in catalyzing the Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid, underscoring the compound's reactivity and utility in organic synthesis (Zheng et al., 2014).
Physical Properties Analysis
The physical properties of boronic acids, including solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis. The study of supramolecular architectures of boronic acids has provided insights into their crystal packing and the role of weak interactions in stabilizing these structures (Pedireddi & Seethalekshmi, 2004).
Chemical Properties Analysis
The chemical behavior of 3-Chloro-4-methoxyphenylboronic acid, such as its reactivity in cross-coupling reactions and ability to form stable complexes, is fundamental to its applications in organic synthesis. The formation of tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex illustrates the compound's ability to participate in complex chemical transformations (Nishihara, Nara, & Osakada, 2002).
Scientific Research Applications
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Preparation of microtubule inhibitors as potential antitumors : This compound has been used in the synthesis of potential antitumor agents. These agents work by inhibiting microtubules, which are a part of the cell’s cytoskeleton and are crucial for cell division. Again, the specific methods and results are not provided in the source.
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Rhodium/chiral ligand-catalyzed arylation/Dieckmann-type annulation : This is another type of chemical reaction in which this compound is used as a reactant. The reaction involves the use of a rhodium catalyst and a chiral ligand. The specific procedures and outcomes are not detailed in the source.
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Copper-catalyzed oxidative N-arylation : In this application, the compound is used in a copper-catalyzed reaction to achieve N-arylation. This is a type of reaction that forms a bond between a nitrogen atom and an aryl group. The specific methods and results are not provided in the source.
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Intramolecular aromatic carbenoid insertion for the synthesis of fluorenes : This compound can be used in the synthesis of fluorenes, a type of polycyclic aromatic hydrocarbon. The specific methods and results are not provided in the source.
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Preparation of borinic acid picolinate esters for use against cutaneous diseases : This compound can be used in the preparation of borinic acid picolinate esters, which have potential applications in the treatment of cutaneous diseases. The specific methods and results are not provided in the source.
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Preparation of borinic acid picolinate esters for use against cutaneous diseases : This compound can be used in the preparation of borinic acid picolinate esters, which have potential applications in the treatment of cutaneous diseases. The specific methods and results are not provided in the source.
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Intromolecular aromatic carbenoid insertion for the synthesis of fluorenes : This compound can be used in the synthesis of fluorenes, a type of polycyclic aromatic hydrocarbon. The specific methods and results are not provided in the source.
Safety And Hazards
properties
IUPAC Name |
(3-chloro-4-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTJHOWRPUPHIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390609 | |
Record name | 3-Chloro-4-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxyphenylboronic acid | |
CAS RN |
175883-60-0 | |
Record name | 3-Chloro-4-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-methoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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